

An In-depth Technical Guide to 5-Oxohexanenitrile (4-Acetylbutyronitrile)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Oxohexanenitrile**, a versatile chemical intermediate. The document details its chemical identity, physical properties, synthesis protocols, and its role as a precursor in the synthesis of valuable compounds.

Chemical Identity and Synonyms

5-Oxohexanenitrile is a bifunctional organic compound containing both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **5-Oxohexanenitrile**

Identifier Type	Value	Source
Systematic Name	5-Oxohexanenitrile	IUPAC
Common Synonym	4-Acetylbutyronitrile	
CAS Registry Number	10412-98-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C6H9NO	[1] [4] [5] [6]
Other Names	Hexanenitrile, 5-oxo-	[1] [4] [6]
5-Oxohexanenitrile	[1] [4] [6]	
5-Ketohexanenitrile	[4]	
γ -Acetylbutyronitrile	[4]	
5-oxocapronitrile	[4]	
methyl 3-cyanopropyl ketone	[4]	
InChI	InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3	[1] [4] [5]
InChIKey	AEVMBQIIZGKQRB-UHFFFAOYSA-N	[1] [4] [5]
SMILES	CC(=O)CCCC#N	[4] [5]

Physicochemical Data

A summary of the key physicochemical properties of **5-Oxohexanenitrile** is presented in Table 2, providing essential data for its handling, application, and analysis.

Table 2: Physicochemical Properties of **5-Oxohexanenitrile**

Property	Value	Source
Molecular Weight	111.14 g/mol	[4]
Appearance	Liquid	
Boiling Point	88 °C at 12 mmHg	
Density	0.96 g/cm³	
Flash Point	107 °C	
XLogP3-AA	-0.1	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	3	[4]
Exact Mass	111.068413911 Da	[4]
Monoisotopic Mass	111.068413911 Da	[4]

Experimental Protocols

Detailed methodologies for the synthesis of **5-Oxohexanenitrile** are crucial for its application in research and development. Below are protocols derived from the scientific literature.

Continuous Synthesis in a Microreactor

A modern and efficient method for the synthesis of **5-Oxohexanenitrile** involves a continuous-flow microreactor system.[\[1\]](#)[\[7\]](#)[\[8\]](#) This approach offers excellent control over reaction parameters, leading to high yields and selectivity.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Acetone (99.5%, AR)[\[1\]](#)
- Acrylonitrile (99.5%, AR)[\[1\]](#)

- N-propylamine (99.5%, AR)[\[1\]](#)
- Benzoic acid (99.0%, RG, as catalyst)[\[1\]](#)
- Hydroquinone (99.0%, RG, as polymerization inhibitor)[\[1\]](#)
- Methanol (for dilution)[\[1\]](#)

Equipment:

- High-precision piston pump (e.g., Longer MP-II)[\[1\]](#)
- Capillary microreactor (e.g., 13 m length, 1.5 mm inner diameter)[\[1\]](#)
- Electro-thermostat oil bath[\[1\]](#)
- Water bath for cooling[\[1\]](#)
- Back pressure regulator and surge tank[\[1\]](#)
- Gas chromatograph for analysis[\[1\]](#)

Procedure:

- Feed Preparation: Prepare a mixture of acetone, acrylonitrile, and N-propylamine. Add 0.4 wt% benzoic acid as a catalyst and 0.07 wt% hydroquinone as a polymerization inhibitor.[\[1\]](#)
- Pumping and Preheating: The reactant mixture is preheated to 40 °C and then delivered into the capillary microreactor using a high-precision piston pump.[\[1\]](#)
- Reaction: The reaction is carried out in the microreactor submerged in an electro-thermostat oil bath at a temperature range of 200–230 °C. The pressure is maintained at 5 MPa using a back-pressure regulator.[\[1\]](#)[\[8\]](#)
- Cooling and Collection: The effluent from the reactor is cooled in a water bath maintained at 25 °C. The liquid product is then collected in a vessel containing methanol for dilution.[\[1\]](#)

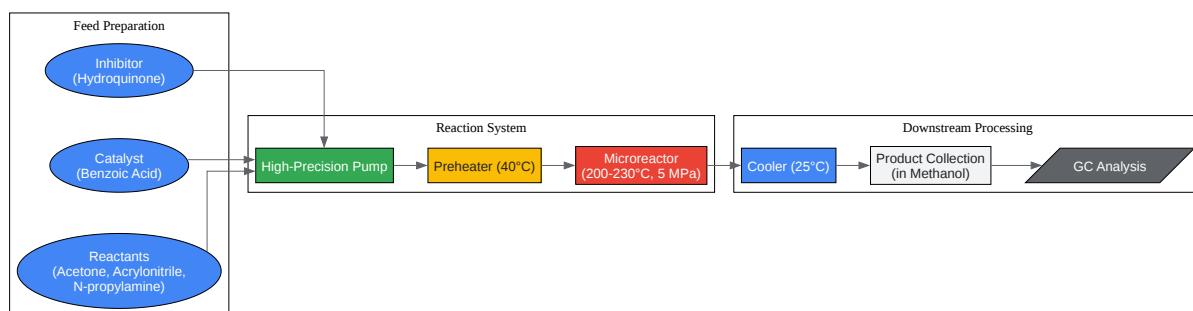
- Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of reactants and the yield of **5-Oxohexanenitrile**.[\[1\]](#)

Batch Synthesis via Michael Addition

A more traditional approach involves the base-catalyzed Michael addition of a methyl ketone to an α,β -unsaturated nitrile.[\[2\]](#)

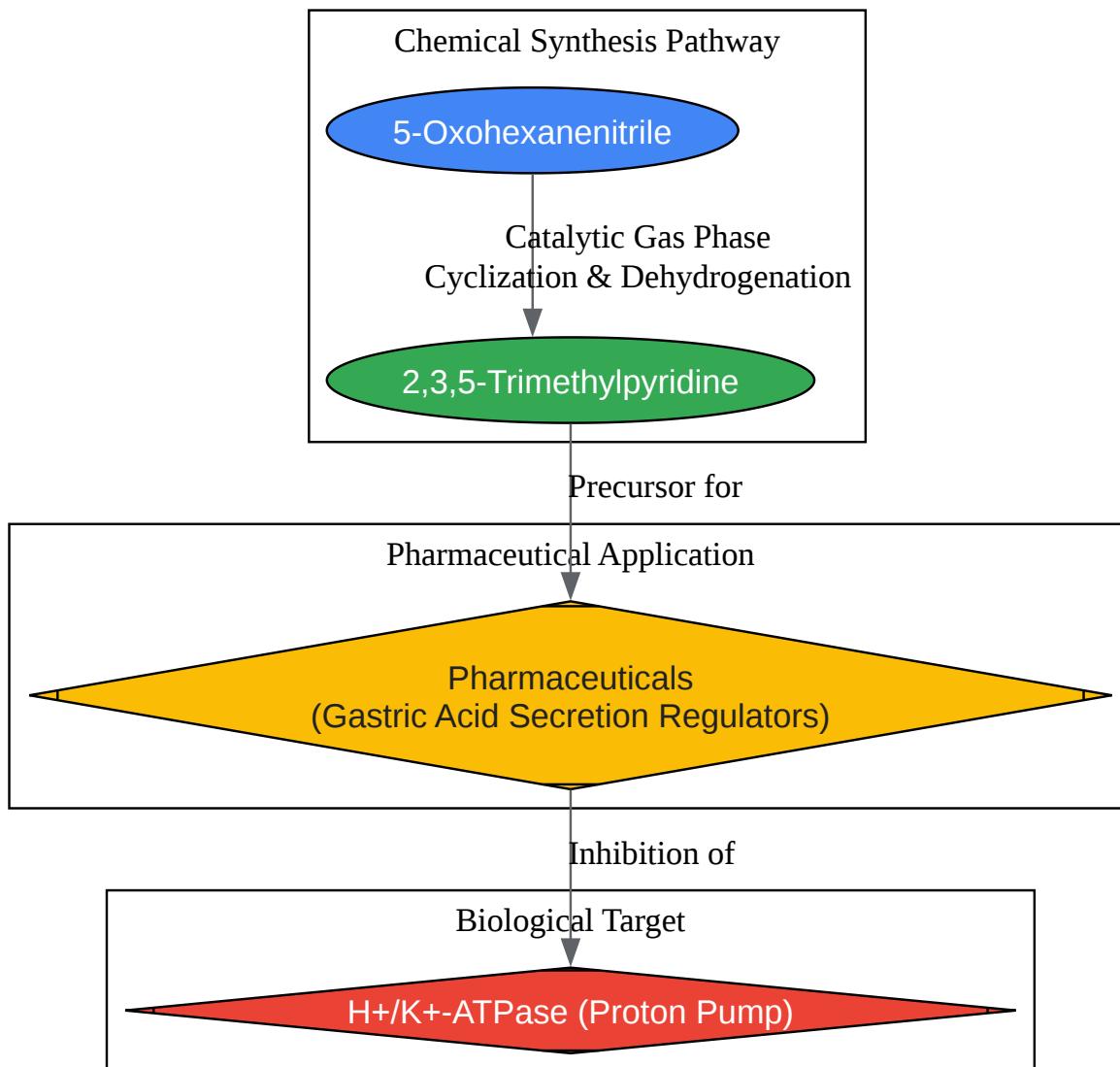
Materials:

- Methyl ketone (e.g., butanone)[\[2\]](#)
- α,β -unsaturated nitrile (e.g., methacrylic acid nitrile)[\[2\]](#)
- Strong base (e.g., alkali metal hydroxide) as a catalyst[\[2\]](#)
- Solvent (optional)
- Acid for neutralization (e.g., HCl)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)


Procedure:

- Reaction Setup: A mixture of the methyl ketone and the α,β -unsaturated nitrile is charged into a suitable reactor.[\[2\]](#)
- Catalyst Addition: A catalytically effective amount of a strong base is added to the mixture. The reaction can be carried out with or without a solvent.[\[2\]](#)
- Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., reflux) and stirred for several hours.[\[2\]](#)
- Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid. The organic product is then extracted with a suitable solvent.[\[9\]](#)

- Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[9]


Visualizations

The following diagrams illustrate the experimental workflow for the continuous synthesis of **5-Oxohexanenitrile** and its subsequent utility in the synthesis of a key pharmaceutical intermediate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the continuous synthesis of **5-Oxohexanenitrile**.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,3,5-trimethylpyridine and its pharmaceutical relevance.

Biological Relevance and Applications

While direct involvement of **5-Oxohexanenitrile** in specific signaling pathways is not extensively documented, its significance lies in its role as a key intermediate for the synthesis of various pharmaceutical and agrochemical products.[\[2\]](#)[\[9\]](#)

Notably, **5-Oxohexanenitrile** is a precursor for the synthesis of 2,3,5-trimethylpyridine.[9] 2,3,5-Trimethylpyridine, in turn, is a crucial starting material for the production of pharmaceutical agents that regulate gastric acid secretion, such as proton pump inhibitors.[9] These drugs act by inhibiting the H+/K+-ATPase in the stomach, thereby reducing acid production. This synthetic pathway highlights the indirect but vital role of **5-Oxohexanenitrile** in the development of therapeutics for acid-related gastrointestinal disorders.

Further research into the biological activities of **5-Oxohexanenitrile** and its derivatives may reveal direct interactions with biological systems and open new avenues for its application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 5-Oxohexanenitrile [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Oxohexanenitrile (4-Acetylbutyronitrile)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084432#synonyms-for-5-oxohexanenitrile-e-g-4-acetylbutyronitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com